molecular formula C10H10N4O2 B13629847 2-(4,5-dimethyl-1H-imidazol-2-yl)pyrimidine-4-carboxylic acid

2-(4,5-dimethyl-1H-imidazol-2-yl)pyrimidine-4-carboxylic acid

Cat. No.: B13629847
M. Wt: 218.21 g/mol
InChI Key: ZQHQCYAOWNTWEA-UHFFFAOYSA-N
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Description

2-(4,5-Dimethyl-1H-imidazol-2-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that features both imidazole and pyrimidine rings. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of both imidazole and pyrimidine rings in its structure makes it a versatile molecule with unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4,5-dimethyl-1H-imidazol-2-yl)pyrimidine-4-carboxylic acid typically involves the construction of the imidazole and pyrimidine rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the imidazole ring can be synthesized via the cyclization of amido-nitriles, while the pyrimidine ring can be formed through condensation reactions involving suitable aldehydes and amines .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient formation of the desired product. The use of high-throughput screening and automated synthesis platforms can also enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(4,5-Dimethyl-1H-imidazol-2-yl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted imidazole and pyrimidine derivatives .

Scientific Research Applications

2-(4,5-Dimethyl-1H-imidazol-2-yl)pyrimidine-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-(4,5-dimethyl-1H-imidazol-2-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of their activity. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Uniqueness: The presence of both imidazole and pyrimidine rings, along with the carboxylic acid group, makes 2-(4,5-dimethyl-1H-imidazol-2-yl)pyrimidine-4-carboxylic acid unique. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H10N4O2

Molecular Weight

218.21 g/mol

IUPAC Name

2-(4,5-dimethyl-1H-imidazol-2-yl)pyrimidine-4-carboxylic acid

InChI

InChI=1S/C10H10N4O2/c1-5-6(2)13-9(12-5)8-11-4-3-7(14-8)10(15)16/h3-4H,1-2H3,(H,12,13)(H,15,16)

InChI Key

ZQHQCYAOWNTWEA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N1)C2=NC=CC(=N2)C(=O)O)C

Origin of Product

United States

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